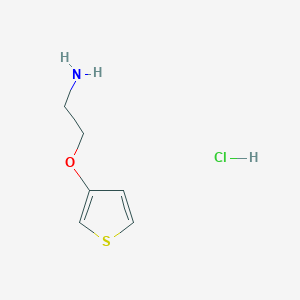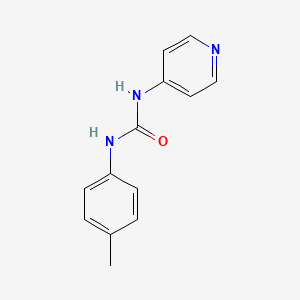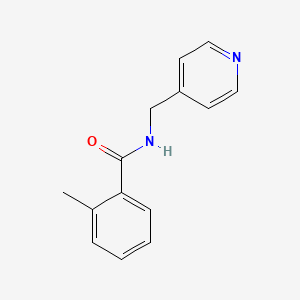
2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with glyoxylic acid in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of trifluoromethyl-substituted phenylacetic acid derivatives as starting materials, which undergo hydroxylation under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(2,3,4-trifluorophenyl)acetic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.
Substitution: The trifluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 2-oxo-2-(2,3,4-trifluorophenyl)acetic acid, 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trifluorophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-2-(2,4,5-trifluorophenyl)acetic acid
- 2,3,6-Trifluorophenylacetic acid
- 2,4,5-Trifluorophenylacetic acid
Uniqueness
2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
特性
IUPAC Name |
2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTKXNLXTXQKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)





